N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. The benzodioxin intermediate can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . The indole intermediate can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and indole derivatives, such as:
- 1,4-Benzodioxin, 2,3-dihydro-
- 6-Nitro-1,4-benzodioxane
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide .
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c1-24-16-5-4-15(27-2)9-13(16)10-17(24)21(26)22-12-20(25)23-14-3-6-18-19(11-14)29-8-7-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
GWSWCTMORICVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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